(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
Description
(E)-2-(4-Chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a Schiff base derivative characterized by a phenoxy group substituted with 4-chloro and 2-methyl moieties and a 2-hydroxybenzylidene hydrazide backbone. This compound belongs to a class of acetohydrazides studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Its structure allows for extensive non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence its crystallinity and bioactivity .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQQUWAUWSTQZ-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(4-chloro-2-methylphenoxy)acetohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenoxy and chloro groups may enhance the compound’s binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound is synthesized via condensation of 2-(4-chloro-2-methylphenoxy)acetohydrazide with salicylaldehyde, yielding 62–85% .
- Pyridine-based analogs (e.g., HBPAH) are synthesized via eco-friendly methods, achieving higher yields (85%) .
- Fluorinated indolinone derivatives (e.g., 4n) show lower yields (55%), likely due to steric hindrance .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The target compound’s melting point (253–254°C) is higher than indolinone derivatives (168–169°C), reflecting stronger intermolecular forces .
- HR-MS data confirm molecular weights, with deviations <0.05 Da, validating structural integrity .
- IR spectra show characteristic C=O (1670–1719 cm⁻¹) and C=N (1622 cm⁻¹) stretches, consistent across analogs .
Table 3: Comparative Bioactivity Profiles
Key Observations :
Crystallographic and Isomeric Features
- HBPAH : Exists as E/Z isomers (ratio 1:3.3) due to restricted rotation around the C=N bond, confirmed via ¹H-NMR .
- Target Compound: No reported isomerism, likely due to steric or electronic effects stabilizing the E-configuration .
- Crystal packing in HBPAH reveals intra- and intermolecular H-bonds (N-H···O, O-H···N), forming S(5) and S(6) loops, enhancing stability .
Biological Activity
(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a Schiff base derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a hydrazide moiety with a phenoxy group, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁ClN₂O₃, with a molecular weight of 232.66 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chloro-2-methylphenol and 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The resulting Schiff base is then reacted with acetohydrazide to yield the final product. This method has been reported to yield high purity and good yields, making it suitable for further biological evaluations.
Antimicrobial Activity
Numerous studies have indicated that Schiff bases exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 16 | Penicillin |
| Escherichia coli | 32 | Ampicillin |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin |
Anticancer Activity
Recent research has shown that this compound exhibits promising anticancer activity. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values indicating potent cytotoxic effects.
| Cell Line | IC₅₀ (µM) | Reference Drug |
|---|---|---|
| HeLa | 5.0 | Doxorubicin |
| MCF-7 | 8.0 | Cisplatin |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
Case Studies
A recent case study focused on the evaluation of this compound's effects on human cancer cell lines highlighted its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound significantly increased apoptotic cells compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
